Iodophthalein

Description

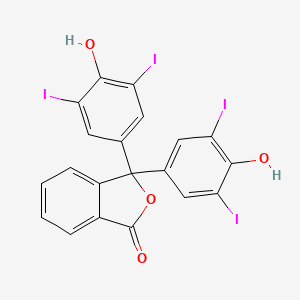

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,3-bis(4-hydroxy-3,5-diiodophenyl)-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H10I4O4/c21-13-5-9(6-14(22)17(13)25)20(10-7-15(23)18(26)16(24)8-10)12-4-2-1-3-11(12)19(27)28-20/h1-8,25-26H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWQKRBDABCRWKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC2(C3=CC(=C(C(=C3)I)O)I)C4=CC(=C(C(=C4)I)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H10I4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2217-44-9 (di-hydrochloride salt) | |

| Record name | Iodophthalein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000386174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10971479 | |

| Record name | 3,3-Bis(4-hydroxy-3,5-diiodophenyl)-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10971479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

821.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

386-17-4, 561-28-4 | |

| Record name | Iodophthalein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=386-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iodophthalein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000386174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC4904 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4904 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3-Bis(4-hydroxy-3,5-diiodophenyl)-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10971479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-bis(4-hydroxy-3,5-diiodophenyl)phthalide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.235 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IODOPHTHALEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R2CC46UA50 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Derivatization Strategies of Iodophthalein

Retrosynthetic Analysis of the Iodophthalein Molecular Scaffold

Retrosynthetic analysis is a technique used to plan organic syntheses by deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.orgyoutube.com This process involves breaking bonds and converting functional groups in a reverse-synthetic or "retrosynthetic" direction. ub.edu

Disconnection Approaches for the Phthalein Core

The central structural feature of this compound is the phthalein core. A logical retrosynthetic disconnection involves breaking the two C-C bonds that connect the phthalic anhydride-derived portion to the two phenolic rings. This disconnection approach points to phthalic anhydride (B1165640) and two equivalents of a phenol (B47542) derivative as the primary building blocks. mlsu.ac.insprinpub.com This is a classic example of a two-group disconnection, where the target molecule is simplified by cleaving it at a point related to two functional groups.

The key transformation in the forward sense is a Friedel-Crafts-type acylation/condensation reaction. The disconnection can be visualized as follows:

Figure 1: Retrosynthetic Disconnection of the Phthalein Core

This retrosynthetic step simplifies the complex tertiary alcohol structure of the phthalein core into more fundamental aromatic precursors.

Identification of Key Iodinated Precursors

Following the disconnection of the phthalein core, the next strategic consideration is the introduction of the iodine atoms. There are two primary retrosynthetic pathways for this:

Iodination of Phenolphthalein (B1677637): This approach involves synthesizing the parent phenolphthalein molecule first and then introducing the four iodine atoms in a subsequent step. The key precursor in this pathway is phenolphthalein itself.

Condensation of Iodinated Phenols: This pathway involves using iodinated phenol derivatives as the starting materials for the condensation reaction with phthalic anhydride. The key precursors here are 4-hydroxy-3,5-diiodobenzene or a similar iodinated phenolic compound.

The choice between these two strategies depends on factors such as the availability of starting materials, reaction yields, and the ease of purification.

Classical Synthetic Routes to this compound and Key Precursors

The classical synthesis of this compound and its precursors relies on well-established organic reactions.

Phthalic Anhydride Condensation Reactions with Phenolic Compounds

The condensation of phthalic anhydride with phenols is a cornerstone of phthalein dye synthesis. sprinpub.comchemcess.com This reaction is typically catalyzed by a strong acid, such as concentrated sulfuric acid, or a Lewis acid like zinc chloride. mlsu.ac.ingoogle.com The reaction proceeds through an electrophilic attack of the protonated phthalic anhydride on two equivalents of the phenol.

The general mechanism involves the following steps:

Protonation of one of the carbonyl oxygens of phthalic anhydride to increase its electrophilicity.

Electrophilic aromatic substitution of a phenol molecule at the para position to the hydroxyl group.

A second electrophilic aromatic substitution with another phenol molecule.

Intramolecular cyclization to form the characteristic lactone ring of the phthalein structure.

This reaction can be used to synthesize phenolphthalein from phenol and phthalic anhydride, which can then be iodinated. mlsu.ac.inwikipedia.org Alternatively, if an appropriately iodinated phenol is used, this reaction can directly yield this compound.

Table 1: Key Reactants and Catalysts in Phthalein Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Product |

|---|---|---|---|

| Phthalic Anhydride | Phenol | Conc. H₂SO₄ or ZnCl₂ | Phenolphthalein |

Direct Iodination Methodologies for Aromatic Systems

The introduction of iodine onto an aromatic ring, such as the phenolic rings of phenolphthalein, is typically achieved through electrophilic aromatic substitution. Elemental iodine (I₂) itself is a weak electrophile, so the reaction often requires an oxidizing agent or a Lewis acid to generate a more potent iodinating species. researchgate.net

Common methods for direct iodination include:

Iodine in the presence of an oxidizing agent: Oxidizing agents like nitric acid can oxidize I₂ to a more electrophilic species.

Iodine monochloride (ICl): ICl is more polarized than I₂ (due to the difference in electronegativity between iodine and chlorine), making the iodine atom more electrophilic and capable of directly iodinating activated aromatic rings.

Iodine and a silver salt: Systems like iodine and silver triflate (I₂-AgOTf) can generate a highly electrophilic iodine species for the iodination of various aromatic compounds. researchgate.net

In the context of synthesizing this compound, the direct iodination of phenolphthalein would involve treating the phenolphthalein molecule with an appropriate iodinating agent to substitute the four ortho positions on the phenolic rings. wikipedia.org

Catalytic Approaches in Historical this compound Synthesis

Historically, the synthesis of phthaleins, including the precursors to this compound, has relied heavily on catalysis. As mentioned, strong Brønsted acids like sulfuric acid and Lewis acids like zinc chloride have been the traditional catalysts for the condensation reaction between phthalic anhydride and phenols. google.com These catalysts play a crucial role in activating the phthalic anhydride for electrophilic attack on the phenol rings.

More recent advancements in catalysis, such as the use of photoredox catalysis, have expanded the toolbox for organic synthesis, enabling reactions under milder conditions. nih.govwikipedia.org While not historically used for the bulk synthesis of this compound, modern catalytic methods could potentially offer more efficient and selective routes to its synthesis and the synthesis of its derivatives. However, the classical acid-catalyzed condensation remains a fundamental and widely understood method for constructing the phthalein scaffold.

Advanced Synthetic Approaches for this compound Analogues and Derivatives

The synthesis of this compound and its derivatives has moved beyond classical methods to embrace more sophisticated and efficient techniques. These advanced approaches allow for greater control over the molecular architecture, enabling the production of complex structures and analogues with specific functionalities.

Regioselective Iodination Techniques (e.g., using advanced oxidizing agents)

Regioselective iodination is critical for the synthesis of specific this compound isomers, such as tetraiodophenolphthalein. The precise placement of iodine atoms on the phenol rings of the phenolphthalein precursor is paramount. Traditional iodination methods can lead to a mixture of products, but modern techniques offer enhanced control.

Advanced methodologies often employ a combination of an iodine source (I₂) and an activating agent or oxidant. Silver salts, such as silver sulfate (B86663) (Ag₂SO₄), have been effectively used to activate I₂, generating a more electrophilic iodine species that facilitates the substitution reaction on the electron-rich phenol rings. nih.gov The iodination of aromatic compounds like 3,5-dichlorophenol (B58162) has been studied using various silver salt/I₂ reagents, which activate I₂ by forming an insoluble silver iodide precipitate and generating an electrophilic iodine species. nih.gov This approach can be adapted for the phenolphthalein skeleton.

Another powerful method involves the use of N-iodosuccinimide (NIS) in the presence of a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA). organic-chemistry.org This system generates a highly reactive electrophilic iodine species, likely iodine trifluoroacetate, in situ. organic-chemistry.org This method is known for its mild reaction conditions, short reaction times, and excellent yields for the iodination of various electron-rich aromatic compounds. organic-chemistry.org The regioselectivity is typically high, favoring substitution at the positions most activated by the hydroxyl groups of the phthalein structure. nih.gov

Table 1: Comparison of Reagents for Regioselective Iodination of Phenols

| Reagent System | Active Species (Proposed) | Conditions | Advantages |

|---|---|---|---|

| Ag₂SO₄ / I₂ | Electrophilic iodine species | Varies | Activates I₂ via precipitation of AgI nih.gov |

| NIS / cat. TFA | Iodine trifluoroacetate | Mild, short reaction times | High efficiency, high yields, safer reagents organic-chemistry.org |

This table provides a summary of advanced reagent systems applicable to the regioselective iodination of the phenolphthalein core.

Strategic Modifications of the Phthalein Chromophore in this compound Derivatives

The properties of this compound derivatives, particularly their color and electronic characteristics, are intrinsically linked to the structure of the phthalein chromophore. Strategic modifications to this core structure are a key avenue for developing novel analogues. The chromophore's extensive π-conjugated system is responsible for its absorption of visible light. sprinpub.com

Modifications can involve several strategies:

Altering Substitution Patterns: Introducing different functional groups (e.g., alkyl, acyloxy) onto the benzene (B151609) rings can modulate the electronic properties of the dye. sprinpub.comresearchgate.net For instance, adding electron-donating or electron-withdrawing groups can shift the absorption wavelength, thereby changing the color of the compound. researchgate.net

Modifying the Lactone Ring: The central lactone ring of the phthalein structure is crucial for the color change mechanism observed in many phthalein indicators. In acidic conditions, the molecule is typically in the colorless lactone form, while in basic conditions, the ring opens to form a quinoid structure with an extended π-conjugation system, resulting in color. acs.org Chemical modifications that influence the stability of this ring or its equilibrium with the quinoid form can fine-tune the derivative's response to environmental changes like pH. michberk.com

Creating Complex Analogues: Known non-ionic, monomeric, or dimeric organoiodine compounds can be used as templates. Their analogues can be prepared by acylating solubilizing hydroxyl groups (e.g., acetylation) or by forming alkyl esters from carboxylic groups. google.com

These structural changes allow for the synthesis of custom-designed molecules tailored for specific applications, making them highly adaptable. sprinpub.com

Multi-step Synthetic Pathways for Complex this compound Structures

The creation of complex this compound derivatives often requires multi-step synthetic sequences. udel.eduodinity.com These pathways are designed using principles of retrosynthetic analysis, where the target molecule is conceptually broken down into simpler, commercially available starting materials. sathyabama.ac.inyoutube.com

A general multi-step synthesis for a complex this compound structure might proceed as follows:

Synthesis of a Modified Phthalic Anhydride or Phenol: The synthesis may begin not with standard phthalic anhydride and phenol, but with precursors that already contain desired functional groups. This avoids issues with functional group compatibility in later steps.

Condensation Reaction: The modified phenol and phthalic anhydride are condensed, often under acidic catalysis, to form the core phthalein structure. sprinpub.comresearchgate.net This is a foundational step in building the triphenylmethane (B1682552) framework.

Regioselective Iodination: The newly formed phthalein derivative is then subjected to regioselective iodination using the advanced methods described previously (e.g., NIS/TFA).

Further Derivatization: Additional functional groups can be added or modified on the iodinated phthalein backbone. For example, hydroxyl groups could be esterified to alter solubility or biological activity. google.com

Microwave-Assisted Synthesis of Phthalein Dyes

A significant advancement in the synthesis of phthalein dyes, including the non-iodinated backbone of this compound, is the use of microwave irradiation. sciforum.netgrafiati.comsciforum.net This technique offers a novel, solvent-free, and rapid route for the condensation of phthalic anhydride with various phenols. sciforum.netresearchgate.net

The key advantages of microwave-assisted synthesis include:

Reduced Reaction Times: Reactions that might take hours using conventional heating can often be completed within minutes. researchgate.net

Increased Yields: The method frequently results in higher product yields, with reported yields often in the 60-85% range. researchgate.net

Solvent-Free Conditions: Many reactions can be run neat, which is environmentally friendly and simplifies product work-up. sciforum.netresearchgate.net

Easy Work-up: The lack of solvent and often cleaner reaction profiles make purification more straightforward. researchgate.net

Table 2: Yields and Reaction Times for Microwave-Assisted Synthesis of Phthalein Dyes

| Phenol Reactant | Product | Reaction Time (minutes) | Yield (%) |

|---|---|---|---|

| Phenol | Phenolphthalein | 3.0 | 85 |

| Resorcinol | Fluorescein (B123965) | 2.5 | 82 |

| m-Cresol | Cresolphthalein | 4.0 | 70 |

| Catechol | Catecholphthalein | 3.5 | 65 |

| Quinol | Quinol phthalein | 4.0 | 60 |

| Orcinol | Orcinolphthalein | 2.0 | 80 |

Data sourced from a study on the microwave-assisted synthesis of various phthalein dyes, demonstrating the efficiency of the method. researchgate.net

This methodology represents a significant improvement for the synthesis of the core phthalein structure before subsequent iodination. researchgate.net

Purification and Characterization Methodologies for Synthetic this compound Products

Following synthesis, the crude this compound product is typically a mixture containing unreacted starting materials, by-products, and the desired compound. Therefore, rigorous purification is essential to obtain the compound in a pure form suitable for further use or analysis. moravek.com

Chromatographic Separation Techniques (e.g., Thin-Layer Chromatography, Column Chromatography)

Chromatography is a fundamental technique for the purification of synthetic dyes. moravek.comcolumn-chromatography.com The separation is based on the differential partitioning of the mixture's components between a stationary phase and a mobile phase. kcl.ac.uk

Thin-Layer Chromatography (TLC): TLC is an indispensable tool used for several purposes:

Reaction Monitoring: It is used to track the progress of a synthesis by observing the disappearance of starting materials and the appearance of the product spot. kcl.ac.uk

Purity Assessment: A single spot on a TLC plate developed with multiple solvent systems is a good indicator of a compound's purity.

Solvent System Optimization: It is used to quickly screen for the optimal mobile phase (solvent system) for a preparative column chromatography separation. youtube.com

For phthalein dyes and their analogues, the stationary phase is typically silica (B1680970) gel G, and various solvent systems can be employed as the mobile phase. researchgate.netajol.info Examples of solvent systems used for analogous dyes include mixtures like ethyl acetate-methanol-ammonia and n-butanol-acetone-water-ammonia. ajol.info

Column Chromatography: This is the most common method for the preparative purification of organic compounds like this compound on a laboratory scale. column-chromatography.comresearchgate.net The crude product is loaded onto a column packed with a stationary phase (most commonly silica gel). column-chromatography.comkcl.ac.uk The mobile phase, a solvent or mixture of solvents determined by prior TLC analysis, is then passed through the column. youtube.com Components of the mixture travel down the column at different rates depending on their affinity for the stationary phase versus their solubility in the mobile phase, allowing for their separation into distinct fractions. slideshare.net These fractions are collected and analyzed (e.g., by TLC) to identify those containing the pure product, which are then combined and evaporated to yield the purified this compound. kcl.ac.uk

Spectroscopic Elucidation of Molecular Structure (e.g., NMR, IR, Mass Spectrometry)

The definitive identification and structural confirmation of this compound, chemically known as 3,3-bis(4-hydroxy-3,5-diiodophenyl)-2-benzofuran-1-one, relies on a combination of modern spectroscopic techniques. Mass spectrometry, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy each provide unique and complementary data that, when integrated, create a detailed portrait of the molecule's atomic composition, functional groups, and connectivity.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound (C₂₀H₁₀I₄O₄), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its molecular formula. The monoisotopic mass of this compound is calculated to be approximately 821.6758 Da.

Electron impact (EI) ionization is a common method where a molecule is ionized by electron bombardment, often leading to predictable fragmentation patterns that offer structural clues. msu.edu The molecular ion peak (M⁺) for this compound would be observed at an m/z corresponding to its molecular weight. Due to the presence of four iodine atoms, the fragmentation pattern would likely be characterized by the sequential loss of these iodine atoms (Iodine mass ≈ 127 amu). Other significant fragmentation could arise from the cleavage of the lactone ring structure. wikipedia.orglibretexts.org

The table below shows predicted mass-to-charge ratios (m/z) for various adducts of this compound that could be observed, particularly with softer ionization techniques like electrospray ionization (ESI).

| Adduct | Predicted m/z |

| [M+H]⁺ | 822.68308 |

| [M+Na]⁺ | 844.66502 |

| [M-H]⁻ | 820.66852 |

| [M]⁺ | 821.67525 |

This data is predictive and serves as a theoretical guide for experimental analysis.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present within a molecule. specac.com An IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural features. The interpretation relies on correlating observed absorption frequencies (in wavenumbers, cm⁻¹) with known vibrational modes of specific bonds. spectroscopyonline.comlibretexts.org

The primary functional groups in this compound and their expected IR absorption regions are:

Phenolic O-H group: A broad and strong absorption band is expected for the O-H stretching vibration, typically in the range of 3200-3550 cm⁻¹. specac.com The broadness is a result of intermolecular hydrogen bonding.

Lactone Carbonyl (C=O) group: A sharp, strong absorption peak corresponding to the C=O stretch of the five-membered lactone ring is anticipated. This typically appears in the 1760-1800 cm⁻¹ region, with conjugation potentially shifting it slightly.

Aromatic C=C bonds: Multiple medium to weak bands would be present in the 1400-1600 cm⁻¹ region, indicating the stretching vibrations within the aromatic rings. libretexts.org

C-O bonds: Stretching vibrations for the C-O bonds of the phenol and the lactone ether linkage would result in strong peaks within the fingerprint region, approximately between 1000-1300 cm⁻¹.

Carbon-Iodine (C-I) bonds: The C-I stretching vibration is expected to produce a strong absorption at lower wavenumbers, typically in the range of 500-600 cm⁻¹. researchgate.net

| Functional Group | Bond | Expected Absorption Range (cm⁻¹) | Intensity |

| Phenol | O-H stretch | 3200 - 3550 | Strong, Broad |

| Lactone | C=O stretch | 1760 - 1800 | Strong, Sharp |

| Aromatic Ring | C=C stretch | 1400 - 1600 | Medium to Weak |

| Phenol / Ether | C-O stretch | 1000 - 1300 | Strong |

| Aryl Iodide | C-I stretch | 500 - 600 | Strong |

These values are based on standard IR correlation tables and may vary slightly in the actual experimental spectrum. specac.comspectroscopyonline.comlibretexts.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

In the ¹H NMR spectrum of this compound, the number of signals, their chemical shifts (δ) in parts per million (ppm), and their splitting patterns reveal the electronic environment and connectivity of the hydrogen atoms. rsc.org Due to the molecule's symmetry, a simplified spectrum is expected.

Aromatic Protons: The four protons on the unsubstituted phthalide (B148349) ring are chemically non-equivalent and would likely present a complex multiplet pattern in the aromatic region (approx. 7.5-8.0 ppm). The two protons on the di-iodinated phenolic rings are equivalent and should appear as a single sharp signal (a singlet) in the aromatic region (approx. 7.0-7.5 ppm), as they have no adjacent protons to couple with.

Phenolic Protons: The two hydroxyl (-OH) protons are equivalent and would produce a singlet. Its chemical shift can be highly variable and concentration-dependent, often appearing as a broad signal that can be confirmed by D₂O exchange.

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Phthalide Aromatic Protons | ~ 7.5 - 8.0 | Multiplet | 4H |

| Di-iodophenyl Aromatic Protons | ~ 7.0 - 7.5 | Singlet | 2H |

| Phenolic Hydroxyl Protons | Variable | Singlet (often broad) | 2H |

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Due to symmetry, the 20 carbon atoms of this compound would produce fewer than 20 signals. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) would be used to differentiate between quaternary (C), methine (CH), methylene (B1212753) (CH₂), and methyl (CH₃) carbons, which is crucial for definitive assignments. ucl.ac.uk

Carbonyl Carbon: The lactone carbonyl carbon (C=O) would appear as a singlet far downfield, typically in the 160-180 ppm range.

Spiro Carbon: The central quaternary carbon to which the three rings are attached would also be a singlet, expected around 90-100 ppm.

Aromatic Carbons: The various aromatic carbons would produce a series of signals between approximately 110-160 ppm. The carbons bonded to iodine (C-I) would appear at higher field (more shielded) compared to those bonded to oxygen (C-O), which are more deshielded.

| Carbon Environment | Predicted Chemical Shift (δ, ppm) | Carbon Type (DEPT) |

| Lactone Carbonyl | ~ 165 - 175 | C (Quaternary) |

| Aromatic C-O | ~ 150 - 160 | C (Quaternary) |

| Aromatic C-H (Phthalide) | ~ 125 - 135 | CH (Methine) |

| Aromatic C (Phthalide) | ~ 120 - 155 | C (Quaternary) |

| Aromatic C-H (Di-iodophenyl) | ~ 135 - 145 | CH (Methine) |

| Spiro Carbon | ~ 90 - 100 | C (Quaternary) |

| Aromatic C-I | ~ 85 - 95 | C (Quaternary) |

Advanced Analytical Methodologies and Spectroscopic Research of Iodophthalein

Spectrophotometric Research of Iodophthalein and its Derivatives

UV-Vis Spectroscopy in the Investigation of Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic transitions within molecules like this compound. technologynetworks.comwikipedia.org The absorption of UV or visible light promotes outer electrons from their ground state to a higher energy, or excited, state. sielc.comispub.com Molecules containing specific functional groups with valence electrons of low excitation energy, known as chromophores, are responsible for this absorption. researchgate.net In this compound, the extensive system of conjugated pi (π) bonds, inherited from its phenolphthalein (B1677637) backbone, acts as a potent chromophore.

The absorption of light energy by these chromophores results in electronic transitions, primarily of the π → π* type (promotion of an electron from a π bonding orbital to a π* antibonding orbital) and n → π* type (promotion of a non-bonding electron to a π* antibonding orbital). sielc.com Most absorption spectroscopy for organic compounds is based on these transitions as they occur in the experimentally convenient 200-700 nm range. sielc.com

The structure of this compound, with its multiple aromatic rings and iodine substituents, gives rise to a characteristic UV-Vis spectrum. While specific spectral data for this compound is not widely published, the behavior of its parent compound, phenolphthalein, provides a valuable reference. In its deprotonated, colored form, phenolphthalein exhibits distinct absorption bands in the visible region. For instance, immobilized phenolphthalein treated with a strong base shows two new bands at 553 nm and 375 nm, which are attributed to π-π* transitions. researchgate.net The introduction of four heavy iodine atoms in the this compound structure is expected to influence the energy of these transitions, potentially causing a shift in the absorption maxima (λ_max) due to electronic and steric effects. These shifts provide crucial information about the molecular structure and its electronic environment. msu.edu

The table below summarizes the typical electronic transitions observed in organic molecules containing similar chromophoric systems.

| Transition Type | Description | Typical Wavelength Range (nm) |

| π → π | Excitation of an electron from a π bonding orbital to a π antibonding orbital. | 200 - 700 |

| n → π | Excitation of an electron from a non-bonding orbital to a π antibonding orbital. | 200 - 700 |

| σ → σ | Excitation of an electron from a σ bonding orbital to a σ antibonding orbital. | < 200 (Far UV) |

| n → σ | Excitation of an electron from a non-bonding orbital to a σ antibonding orbital. | 150 - 250 |

Data sourced from general principles of UV-Vis spectroscopy. sielc.com

Fluorescence and Phosphorescence Studies of this compound Photophysics

Fluorescence and phosphorescence are photoluminescence phenomena that offer deeper insight into the photophysical pathways of excited molecules. libretexts.org After a molecule absorbs a photon and reaches an excited electronic state, it can return to the ground state by emitting a photon. youtube.com

Fluorescence is the emission of light from the relaxation of an electron from an excited singlet state (S₁) to the ground singlet state (S₀). This process is spin-allowed and typically occurs rapidly, with lifetimes in the nanosecond range. springernature.commdpi.com

Phosphorescence is the emission of light from an excited triplet state (T₁) to the ground singlet state (S₀). This transition is "spin-forbidden," meaning it has a much lower probability of occurring. springernature.comchemimpex.com Consequently, phosphorescence lifetimes are significantly longer, ranging from milliseconds to seconds or even longer. mdpi.com

The presence of heavy atoms, such as iodine, in a molecule can significantly influence its photophysical properties. This is known as the "heavy-atom effect." The large atomic nucleus of iodine enhances spin-orbit coupling, which facilitates intersystem crossing (ISC)—the non-radiative transition from an excited singlet state to an excited triplet state. researchgate.net This increased efficiency of ISC population makes phosphorescence a more likely de-excitation pathway. Therefore, it is expected that this compound would exhibit more prominent phosphorescence compared to its non-halogenated parent, phenolphthalein. researchgate.net

The study of fluorescence and phosphorescence provides data on the energy levels of singlet and triplet states, quantum yields (the efficiency of the emission process), and excited-state lifetimes, which are critical for understanding the molecule's interaction with light. libretexts.org

The table below outlines the key differences between fluorescence and phosphorescence.

| Property | Fluorescence | Phosphorescence |

| Initial State | Excited Singlet State (S₁) | Excited Triplet State (T₁) |

| Final State | Ground Singlet State (S₀) | Ground Singlet State (S₀) |

| Spin Transition | Allowed (No change in spin multiplicity) | Forbidden (Change in spin multiplicity) |

| Lifetime | Short (e.g., <10⁻⁷ seconds) | Long (e.g., milliseconds to seconds) |

| Effect of Heavy Atoms | Can be quenched | Enhanced (due to increased intersystem crossing) |

Data compiled from principles of photoluminescence. libretexts.orgspringernature.commdpi.commdpi.com

Quantitative Spectrophotometric Methods Development for Chemical Research

Spectrophotometry is a cornerstone of quantitative analysis in chemistry and pharmaceuticals. libretexts.orgijariie.com The principle behind quantitative spectrophotometry is the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution (A = εcl). medicallabnotes.com

This relationship allows for the development of robust methods to determine the concentration of this compound in various samples. testronixinstruments.com For a quantitative analysis, a calibration curve is typically prepared by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λ_max). The absorbance of an unknown sample is then measured under the same conditions, and its concentration is determined by interpolation from the calibration curve. medicallabnotes.com

Methods for the quantitative determination of this compound (as sodium tetraiodophenolphthalein) have been developed, often involving titrimetric and colorimetric approaches. For example, the determination of iodine content in sodium tetraiodophenolphthalein can be achieved by fusion with an alkaline oxidizing mixture, followed by reactions that liberate iodine, which is then titrated. acs.org Another developed method involves alkaline permanganate (B83412) oxidation followed by argentimetric titration using an adsorption indicator. acs.org These methods, while effective, can be enhanced or replaced by direct spectrophotometric analysis, which is often faster and simpler. researchgate.net The strong absorbance characteristics of this compound make it highly suitable for accurate quantitative assessments via spectrophotometry. chemimpex.com

The table below illustrates a hypothetical dataset for a quantitative analysis of this compound using UV-Vis spectrophotometry.

| Standard Concentration (µg/mL) | Absorbance at λ_max |

| 2.0 | 0.150 |

| 4.0 | 0.305 |

| 6.0 | 0.448 |

| 8.0 | 0.602 |

| 10.0 | 0.751 |

| Unknown Sample | 0.525 |

This table represents example data for creating a Beer-Lambert plot for quantitative analysis.

Chromatographic Analysis in this compound Research Applications

Chromatographic techniques are indispensable for the separation, identification, and purification of this compound from complex mixtures, such as reaction byproducts or pharmaceutical formulations.

High-Performance Liquid Chromatography (HPLC) Method Optimization for Complex Mixtures

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally unstable compounds like this compound. It offers high resolution, sensitivity, and speed for both qualitative and quantitative analysis. researchgate.netnih.gov

A specific reverse-phase HPLC method has been developed for the analysis of this compound. sielc.com This method utilizes a Newcrom R1 column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and phosphoric acid. sielc.com The optimization of an HPLC method involves adjusting parameters such as the mobile phase composition, flow rate, and column type to achieve the best separation of the target analyte from other components in the mixture. For instance, in the analysis of phenolphthalein, a related compound, a mobile phase of water and methanol (B129727) (75:25 v/v) with UV detection at 277 nm has been used effectively. ispub.com

Commercial grades of 3',3'',5',5''-Tetraiodophenolphthalein are often assayed for purity using HPLC, indicating its importance in quality control. avantorsciences.comvwr.com The scalability of HPLC methods also allows them to be used for preparative separation to isolate pure this compound or its impurities for further study. sielc.com

The table below outlines a typical set of optimized parameters for an HPLC analysis of this compound.

| Parameter | Condition |

| Column | Newcrom R1 (Reverse Phase) |

| Mobile Phase | Acetonitrile : Water : Phosphoric Acid |

| Detection | UV-Vis Detector (wavelength selected based on λ_max of this compound) |

| Flow Rate | Typically 1.0 mL/min |

| Application | Purity assessment, quantitative analysis, impurity isolation |

Data based on a published HPLC method for this compound. sielc.com

Gas Chromatography-Mass Spectrometry (GC-MS) Applications for Volatile Derivatives and Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. medistri.swiss It is the gold standard for the analysis of volatile and semi-volatile compounds. researchgate.net

This compound itself is a large, polar molecule with low volatility, making it unsuitable for direct GC analysis. However, GC-MS can be effectively applied to its analysis through derivatization. This chemical process converts the non-volatile analyte into a less polar, more volatile derivative. For phenolic compounds, a common derivatization technique is acetylation. osti.gov For example, in the analysis of halogenated phenols in water, in-situ acetylation followed by GC-MS analysis has proven to be a superior method for detection at trace levels. osti.gov

This approach is highly valuable for impurity profiling. thermofisher.com Impurities formed during the synthesis of this compound, such as incompletely iodinated phenolphthaleins or other related substances, could be derivatized and then separated and identified by GC-MS. The mass spectrometer fragments the eluting compounds into a unique pattern (mass spectrum), which acts as a "chemical fingerprint," allowing for confident structural identification of unknown impurities by comparing them to spectral libraries. medistri.swissresearchgate.net

The table below summarizes the general workflow for GC-MS analysis of this compound impurities.

| Step | Description | Purpose |

| 1. Derivatization | Reaction of the sample with a derivatizing agent (e.g., acetic anhydride) to form volatile esters. | Increase volatility and thermal stability for GC analysis. |

| 2. GC Separation | Injection of the derivatized sample into the GC, where compounds are separated based on boiling point. | Separate individual impurities from the main compound and each other. |

| 3. MS Detection | Eluted compounds are ionized and fragmented. The mass-to-charge ratio of the fragments is measured. | Provide a unique mass spectrum for each compound for identification. |

| 4. Data Analysis | Comparison of obtained mass spectra with spectral libraries to identify the structure of impurities. | Confident structural elucidation and quantitation of detected impurities. |

This table outlines the general methodology for impurity analysis of complex phenols using GC-MS. medistri.swissosti.gov

Size Exclusion Chromatography for Organo-Iodine Compounds

Size Exclusion Chromatography (SEC), also referred to as gel filtration chromatography, is an analytical technique that separates molecules based on their hydrodynamic size or volume in solution. wikipedia.orgshimadzu.com The method employs a column packed with porous beads (the stationary phase). shimadzu.combio-rad.com As the sample travels through the column, larger molecules that cannot enter the pores elute first, while smaller molecules that can penetrate the pores have a longer path and elute later. bio-rad.comcytivalifesciences.com This separation mechanism is distinct from other chromatography techniques as it does not rely on chemical interactions with the stationary phase, making it a particularly gentle method. wikipedia.orgcytivalifesciences.com

In the context of organo-iodine compounds, SEC is a valuable tool for separation and characterization. It has been effectively used to investigate the association of iodine with various molecular weight fractions in complex matrices. aip.orgpsu.edu For instance, research on iodine speciation in seaweed utilized SEC coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to differentiate between high and low molecular weight organo-iodine fractions. psu.edu This approach allows for the separation of inorganic iodine from organically bound forms. psu.edu The technique is also applied to quantify total organo-iodine in environmental samples like groundwater. researchgate.net

The effectiveness of SEC is determined by several factors, including the choice of column packing material, column dimensions, and flow rate. bio-rad.com For analytical purposes, moderate flow rates with long, narrow columns generally yield the highest resolution. bio-rad.com

Table 1: Typical Parameters for Size Exclusion Chromatography of Iodine Compounds

| Parameter | Description | Example Application / Value | Reference |

|---|---|---|---|

| Stationary Phase (Column) | Porous beads that separate molecules by size. The pore size determines the fractionation range. | Shim-pack DIOL-150; Sephadex™ G-25 (for molecules > 5 kDa) | cytivalifesciences.comnih.gov |

| Mobile Phase | A solvent that carries the sample through the column. Isocratic elution (constant composition) is typically used. | Methanol-0.01 mol/L aqueous phosphoric acid (10:90, v/v); 0.03 mol/L Tris-HCl (pH 8.0) | psu.edunih.gov |

| Detector | Device used to detect compounds as they elute from the column. | UV Detector (e.g., at 224 nm); Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for element-specific detection of iodine. | psu.edunih.gov |

| Application | The purpose of the separation. | Determination of iodide in seawater and urine; Speciation of iodine in seaweed extracts. | psu.edunih.gov |

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. libretexts.org This mobility is dependent on the molecule's charge, size, and shape, as well as the viscosity of the electrolyte solution. libretexts.org The technique is performed in narrow-bore capillary tubes, which allows for the use of high voltages, leading to efficient heat dissipation, rapid separations, and high resolution. labmanager.comdiva-portal.org

CE is highly versatile and encompasses several modes, including Capillary Zone Electrophoresis (CZE) and Capillary Gel Electrophoresis (CGE). libretexts.org CZE, the most common mode, separates analytes based on their charge-to-size ratio in a free solution. libretexts.org CGE employs a gel matrix within the capillary to separate molecules, primarily based on size, and is often used for macromolecules like proteins and nucleic acids. libretexts.orglabmanager.com

The application of CE to iodinated compounds has been demonstrated in the analysis of nonradioactive iodinated contrast agents, such as iohexol (B1672079) and iothalamate, which are used to measure glomerular filtration rate. nih.govsahealth.sa.gov.au In these studies, CE proved to be a simpler and faster alternative to High-Performance Liquid Chromatography (HPLC). nih.gov The method's accuracy is comparable to established techniques, highlighting its utility in clinical and analytical settings. nih.gov Furthermore, CE has been developed for monitoring iodine nutrition by measuring iodide in urine samples, showcasing its cost-effectiveness and suitability for large-scale studies. nih.gov However, careful optimization of buffer conditions is crucial to overcome matrix-dependent interferences from other anions like sulfate (B86663). nih.gov

Table 2: Capillary Electrophoresis for Analysis of Iodinated Compounds

| Analyte | CE Method | Key Separation Conditions | Detection | Reference |

|---|---|---|---|---|

| Iohexol | CZE | Used for determination of glomerular filtration rate. | Not specified | nih.gov |

| Urinary Iodide | CZE with optimized buffer | Background electrolyte containing α-cyclodextrin to mitigate sulfate interference. | UV Detection | nih.gov |

| Viral Proteins | CGE | Diluted gel buffer allowed for higher separation voltages and shorter run times. | Not specified | nih.gov |

Electrochemical Characterization and Sensing Applications in Chemical Systems

Voltammetric Studies of Redox Properties of Iodinated Compounds

Voltammetry, particularly cyclic voltammetry (CV), is an essential electrochemical technique for investigating the redox properties of chemical compounds. upt.ro It involves measuring the current that develops in an electrochemical cell as the potential is varied. Studies on iodinated compounds reveal complex electrochemical behavior, primarily centered around the iodide/iodine redox couple.

The electrochemical oxidation of iodide (I⁻) to iodine (I₂) is a fundamental process observed in voltammetric studies. mdpi.com For example, the cyclic voltammogram of sodium iodide typically shows an anodic peak corresponding to the oxidation of I⁻ to I₂ and a corresponding cathodic peak for the reverse reduction. mdpi.com The potentials at which these events occur are dependent on the electrode material (e.g., glassy carbon, platinum, or fluorine-doped tin oxide) and the solvent system. scielo.org.mx

Research has shown that the presence of other electroactive or reactive species can significantly alter the voltammetric response of iodide. For instance, in the presence of phenols, the oxidation of iodide can lead to a coupled halogenation reaction. mdpi.com The iodine generated at the electrode surface can react with the phenol (B47542), regenerating iodide in a quasi-catalytic cycle. This results in an enhancement of the anodic peak current, a phenomenon that can be exploited for the quantitative determination of phenolic compounds. mdpi.com Furthermore, studies on the electrochemical reduction of iodic acid (HIO₃) show an autocatalyzed process mediated by the formation of a thin iodine layer on the electrode surface, which acts as both an intermediate and a catalyst. mdpi.com

Table 3: Redox Processes of Iodinated Species Studied by Voltammetry

| Redox Reaction | Electrochemical Method | Observation | Reference |

|---|---|---|---|

| Oxidation of I⁻ to I₂ | Cyclic Voltammetry (CV) | Anodic peak at ~0.54 V vs. Ag/AgCl on a glassy carbon electrode. | mdpi.com |

| Oxidation of I⁻ in the presence of Phenol | Cyclic Voltammetry (CV) | Enhancement of the anodic peak current due to a quasi-catalytic halogenation reaction. | mdpi.com |

| Reduction of HIO₃ to I⁻ | Rotating Disk Electrode (RDE) Voltammetry | Autocatalyzed reduction mediated by an intermediate iodine layer on the electrode. | mdpi.com |

| Oxidation of I⁻ at FTO Electrode | Cyclic Voltammetry (CV) | Evidence of iodine radical intermediate (I•) generation at highly positive potentials. | scielo.org.mx |

Potentiometric and Conductometric Analysis

Potentiometric and conductometric titrations are instrumental methods used for quantitative chemical analysis. scribd.com These techniques are particularly useful for analyzing solutions where visual indicators are unsuitable, such as with colored or very dilute solutions. tau.ac.il

Potentiometric titration involves monitoring the change in the potential of a suitable indicator electrode as a titrant of known concentration is added to a sample. scribd.com The endpoint of the titration is identified by a sharp change in potential, which corresponds to the equivalence point of the reaction. scribd.com For a compound like this compound, which contains acidic phenolic hydroxyl groups, acid-base potentiometric titration is a highly applicable method. The titration of the acidic protons with a strong base would produce a distinct inflection point in the titration curve (potential vs. volume of titrant), allowing for precise quantification. The method's accuracy relies on the Nernst equation, where the electrode potential is logarithmically related to the concentration of the active ion. wordpress.com

Conductometric titration is based on the principle that the electrical conductivity of a solution changes during a chemical reaction due to the substitution of ions with different ionic conductivities. tau.ac.ilpg.edu.pl The endpoint is determined graphically by plotting conductance against the volume of titrant added. tau.ac.il In the titration of an acid with a base, highly mobile hydrogen ions (H⁺) are replaced by less mobile cations from the base, causing the conductivity to decrease until the equivalence point is reached. pg.edu.pl After the equivalence point, the addition of excess base introduces highly mobile hydroxide (B78521) ions (OH⁻), causing a sharp increase in conductivity. tau.ac.il This method can be applied to acid-base, precipitation, and complex-formation titrations and is effective even for weak acids like phenols. tau.ac.il

Theoretical and Computational Chemistry Applied to this compound Systems

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations have become an indispensable tool for understanding and predicting the electronic structure, properties, and reactivity of molecular systems. routledge.commdpi.com Methods such as Density Functional Theory (DFT) and ab initio calculations (like Møller-Plesset perturbation theory, MP2) provide detailed insights into molecular behavior at the atomic level. mdpi.comnih.gov

For a molecule like this compound, these computational methods can be applied to elucidate several key characteristics. DFT, for example, is widely used to calculate ground-state properties by determining the electron density, which in turn defines all other properties of the system. mdpi.com This can be used to predict molecular geometries, vibrational frequencies (for comparison with IR and Raman spectra), and electronic properties such as molecular electrostatic potentials. routledge.com The molecular electrostatic potential is crucial for understanding intermolecular interactions, including how this compound might interact with biological targets or other molecules.

Quantum chemical methods are also powerful for studying chemical reactivity. mdpi.com Conceptual DFT introduces reactivity descriptors such as electronegativity, hardness, softness, and the Fukui function, which can predict the most likely sites for electrophilic or nucleophilic attack. mdpi.com For this compound, this could help understand its iodination reactions, the acidity of its phenolic protons, and its potential to engage in other chemical transformations. Furthermore, computational studies can model reaction pathways and transition states, providing mechanistic insights that are often difficult to obtain through experimental means alone. rsc.org Studies of related systems, such as the formation of HONO from NO⁺(H₂O)₅ clusters, demonstrate how different levels of theory can be used to investigate complex reaction dynamics. nih.gov Research on tetra-iodophenolphthalein has also explored its tendency to form colloidal aggregates, a phenomenon driven by intermolecular forces that can be modeled using computational chemistry. acs.org

Table 4: Application of Quantum Chemical Methods to Molecular Systems

| Computational Method | Calculable Properties | Relevance to this compound | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Ground-state energy, electron density, molecular geometry, electrostatic potential, reactivity descriptors (hardness, softness). | Predicting stable conformations, sites of reactivity (e.g., acidity of phenols), and intermolecular interaction patterns. | routledge.commdpi.com |

| Møller-Plesset Perturbation Theory (MP2) | Accurate calculation of structure, spectroscopy, and binding energies, including electron correlation effects. | Refining structural parameters and understanding non-covalent interactions within the molecule or with other species. | nih.gov |

| Ab Initio Molecular Dynamics (AIMD) | Simulating the time evolution of a molecular system to study reaction dynamics and mechanisms. | Investigating potential reaction pathways, such as decomposition or interaction with solvent molecules, over time. | nih.gov |

| Extended Tight-Binding (GFN-xTB) | Efficient calculation of structures and properties for large and complex molecules, including organometallics. | Enabling rapid screening of properties or simulation of large systems involving this compound, such as aggregates. | rsc.org |

Molecular Dynamics Simulations for Conformational Analysis

The conformational flexibility of a molecule like this compound, with its multiple rotatable bonds, is crucial for its interactions and properties. MD simulations can elucidate how the bulky iodine atoms and the polar functional groups influence the molecule's preferred three-dimensional structures in different environments. For instance, simulations could model the rotation around the single bond connecting the phthalide (B148349) ring system to the substituted phenyl rings, as well as the orientation of the carboxyl and hydroxyl groups.

Research on other complex molecules demonstrates the utility of this approach. For example, MD simulations have been used to explore the conformational changes in enzymes upon ligand binding and to understand the dynamics of flexible molecules like liquid crystals. mdpi.comwhiterose.ac.uk In a study on 5-benzyl-1-isopropylidene- and 5-benzyl-1-cinnamylidene-3-methylimidazolidin-4-ones, quantum-chemical methods were used to compute the structures of various conformers, revealing small energy differences between them and suggesting that the benzyl (B1604629) group is more or less freely rotating at ambient temperatures. ethz.ch A similar approach for this compound would involve generating an initial 3D structure and simulating its dynamic behavior in a solvent, such as water, over a period of nanoseconds to microseconds. The resulting trajectory would provide a detailed picture of its conformational ensemble.

Interactive Data Table: Key Torsional Angles for Conformational Analysis of a Phthalein-like Structure

This table presents hypothetical, yet plausible, torsional angles that would be of key interest in a molecular dynamics study of a molecule structurally similar to this compound. The values are illustrative and would be determined from simulation data.

| Torsional Angle (Dihedral) | Description | Predicted Stable Conformations (degrees) |

| O=C-C-C(Ar1) | Rotation of the phenyl ring relative to the phthalide group | ~45°, ~135°, ~225°, ~315° |

| C-C(Ar1)-C-I | Orientation of the iodine atom relative to the molecular backbone | Staggered and eclipsed forms |

| C-C(Ar2)-O-H | Rotation of the hydroxyl group | 0°, 180° (relative to the plane of the phenyl ring) |

| C-C(Phthalide)-C=O | Lactone ring puckering | Multiple low-energy puckered states |

Predictive Modeling of Spectroscopic Signatures

Predictive modeling, often employing quantum chemical calculations, is a vital tool for understanding and forecasting the spectroscopic properties of molecules. jstar-research.comnih.gov These computational methods can predict various spectra, including UV-Vis, infrared (IR), and nuclear magnetic resonance (NMR), which are fundamental for chemical identification and analysis. jstar-research.comajol.info For this compound, while specific predictive modeling studies are scarce, research on related sulfonphthalein and other complex dyes provides a strong basis for how such methods would be applied. researchgate.net

Computational tools like Time-Dependent Density Functional Theory (TD-DFT) are particularly effective for predicting electronic spectra (UV-Vis). researchgate.net These calculations can determine the wavelengths of maximum absorption (λmax) and relate them to specific electronic transitions within the molecule. For a pH indicator like this compound, this is especially relevant as the color change corresponds to a shift in λmax upon deprotonation. Predictive models can calculate the spectra for both the protonated and deprotonated forms, helping to explain the structural changes responsible for the observed color transition. researchgate.net A study on sulfonphthalein dyes successfully used TD-DFT to reproduce the experimental trends in absorption wavelengths, attributing the effects of different substituents to their electron-donating or withdrawing properties. researchgate.net

Similarly, vibrational spectra (IR) can be predicted by calculating the vibrational frequencies of the molecule's bonds. These predicted spectra can be compared with experimental data to confirm the molecular structure and identify characteristic peaks for specific functional groups. For this compound, this would include the stretching frequencies of the C=O (lactone), O-H (hydroxyl), and C-I bonds.

Interactive Data Table: Predicted vs. Experimental Spectroscopic Data for a Model Phthalein Dye

This table presents a representative comparison of predicted and experimental spectroscopic data for a generic phthalein dye, illustrating the typical accuracy of computational predictions. Data for this compound itself would require a dedicated computational study.

| Spectroscopic Property | Experimental Value (for a model dye) | Predicted Value (TD-DFT/DFT) | Key Molecular Orbital Transition |

| λmax (Acidic form) | ~430 nm | ~445 nm | HOMO -> LUMO |

| λmax (Basic form) | ~615 nm | ~605 nm | HOMO -> LUMO+1 |

| IR Peak (C=O stretch) | ~1750 cm⁻¹ | ~1765 cm⁻¹ | N/A |

| IR Peak (O-H stretch) | ~3300 cm⁻¹ | ~3350 cm⁻¹ | N/A |

Topological Analyses of Structures and Chemical Reactivity

Topological analysis of electron density provides a powerful framework for understanding chemical bonding and reactivity. cmscollege.ac.in Methods like the Quantum Theory of Atoms in Molecules (QTAIM) analyze the topology of the electron density to characterize the nature of chemical bonds (e.g., covalent vs. ionic) and non-covalent interactions. nih.gov While direct topological studies on this compound are not prominent in the literature, the application of these methods to other organic and iodinated compounds illustrates their potential for revealing detailed insights into this compound's chemical nature.

A key aspect of this analysis is the identification of bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. The properties of the electron density at these points, such as its magnitude and the sign of its Laplacian, can reveal the strength and type of the bond. For this compound, a topological analysis could precisely characterize the C-I bonds, quantifying their degree of covalent character and how it is influenced by the rest of the molecular structure. It could also map out intramolecular hydrogen bonds and other non-covalent interactions that stabilize certain conformations.

Furthermore, topological descriptors are used in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies to correlate a molecule's structure with its activity or properties. dntb.gov.ua Irregularity indices, a type of topological descriptor, have been used to study polycyclic aromatic hydrocarbons, providing insights into their chemical and physical characteristics. dntb.gov.ua For this compound and its derivatives, QSAR studies could be developed to predict properties such as their pKa values or their efficacy in specific applications by correlating these properties with calculated topological indices. mdpi.comresearchgate.net

Interactive Data Table: Hypothetical Topological Parameters for Bonds in this compound

This table shows hypothetical data that would be generated from a topological analysis of this compound's electron density. The values are illustrative of the kinds of parameters used to characterize chemical bonds.

| Bond | Electron Density at BCP (ρ(r)) (a.u.) | Laplacian of Electron Density (∇²ρ(r)) (a.u.) | Inferred Bond Type |

| C-C (Aromatic) | ~0.30 | Negative | Covalent |

| C=O (Lactone) | ~0.45 | Negative | Polar Covalent |

| C-I | ~0.15 | Slightly Positive | Polar Covalent |

| O-H···O (Hydrogen Bond) | ~0.02 | Positive | Non-Covalent (Electrostatic) |

Structural Features, Chemical Reactivity, and Physicochemical Research of Iodophthalein

Chromophore Structure and Research on Colorimetric Phenomena

The vibrant color changes associated with phthalein dyes, including iodophthalein, are intrinsically linked to their molecular structure, specifically the chromophore. britannica.com A chromophore is a part of a molecule responsible for its color by absorbing light in the visible spectrum. wikipedia.org

The coloration of phthalein dyes is a direct consequence of the extensive electronic delocalization within the molecule. atamanchemicals.com In its colored, deprotonated form, this compound possesses a quinoid structure. clockss.org This structure facilitates the delocalization of π-electrons across the quinone-phenolate ring system. atamanchemicals.comclockss.org This delocalization reduces the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), allowing for the absorption of light in the visible region of the electromagnetic spectrum. jst.go.jp The more delocalized the electrons are, the less energy is required to excite them, resulting in the absorption of longer wavelengths of light, which the human eye perceives as color. atamanchemicals.com

The absorption and emission maxima of this compound are sensitive to a variety of environmental factors. evidentscientific.com These include pH, solvent polarity, and temperature. evidentscientific.comlibretexts.org

pH: The pH of the solution is a critical determinant of the electronic state and, consequently, the color of this compound. In acidic and neutral solutions, it primarily exists in a colorless lactone form. clockss.org As the pH becomes more alkaline, it undergoes deprotonation to form a dianion with a colored quinoid structure. atamanchemicals.comclockss.org Under strongly basic conditions, it can convert to a colorless carbinol form. atamanchemicals.com

Solvent Polarity: The polarity of the solvent can influence the tautomeric equilibrium and the spectral properties of phthalein dyes. researchgate.net Changes in solvent polarity can affect the stability of the different forms of the molecule, thereby altering the absorption and emission wavelengths. evidentscientific.com More viscous solvents can lead to higher fluorescent intensity due to a reduction in collisional deactivation. libretexts.org

Substituent Effects: The presence of electron-donating or electron-withdrawing groups on the aromatic rings can significantly impact the color intensity and hue of phthalein dyes. sprinpub.com Electron-donating groups tend to produce deeper colors, while electron-withdrawing groups may result in paler colors. sprinpub.com

Investigation of Electronic Delocalization within the Phthalein System.

Tautomerism and Acid-Base Equilibria Research in Solution

This compound, like other phthaleins, exhibits complex tautomeric and acid-base equilibria in solution. clockss.orgresearchgate.net Tautomers are isomers that readily interconvert, typically through the migration of a proton. unacademy.comlibretexts.org

The acid-base behavior of this compound is characterized by its protonation states and corresponding pKa values. The pKa is a measure of the strength of an acid in solution. libretexts.org In strongly acidic conditions, phenolphthalein (B1677637) exists in a protonated, orange-colored form (HIn+). atamanchemicals.com As the pH increases, it transitions to the colorless lactone form (HIn). atamanchemicals.com In slightly basic to alkaline solutions, it forms the familiar pink-to-fuchsia colored dianion (In2-). atamanchemicals.com Finally, in very strongly alkaline solutions, it converts to a colorless In(OH)3− form. atamanchemicals.com

The pKa value indicates the pH at which there are equal amounts of the protonated and deprotonated forms of a molecule. libretexts.org The determination of pKa values for molecules like this compound can be accomplished through methods such as spectrophotometry, which tracks changes in absorbance at different pH values. nih.gov Computational methods are also employed to predict pKa values. mpg.deschrodinger.comgithub.io

The equilibrium between the different tautomeric forms of phthalein dyes, such as the lactone, zwitterionic, and quinonoid forms, is significantly influenced by the solvent. researchgate.net Studies on related fluorescein (B123965) dyes have shown that the fraction of the colorless lactone form tends to increase when moving from water to organic solvents. mdpi.com The nature of the solvent can affect the stability of each tautomer, thereby shifting the equilibrium. researchgate.net For instance, the formation of colored species in some phthalein derivatives is attributed to the opening of the lactone ring and the subsequent formation of the quinonoid form, a process that can be influenced by the solvent environment. researchgate.net

Protonation States and pKa Determination Research.

Influence of Iodine Substitution on Aromatic Reactivity and Electron Density Distribution

The substitution of hydrogen atoms with iodine on the phenolic rings of the phthalein structure has a profound effect on the molecule's reactivity and electron density. Halogens, being electron-withdrawing groups, influence the electronic properties of the aromatic system. jst.go.jp

The presence of electron-withdrawing groups like halogens on an aromatic ring generally decreases the electron density of the ring, making it less susceptible to electrophilic aromatic substitution. msu.edu However, the hydroxyl group (-OH) is a strong activating group, and its presence makes the phenolic rings of this compound highly reactive. libretexts.orglibretexts.org Phenols are known to react with iodine, a halogen that is typically unreactive with many other benzene (B151609) derivatives. libretexts.orglibretexts.org

Stereoelectronic Effects of Iodine on the Phthalein Core

The substitution of four hydrogen atoms with iodine on the phenolic rings of the phthalein core to form this compound (tetraiodophenolphthalein) introduces significant stereoelectronic effects that modulate the molecule's properties. Iodine, being the largest and least electronegative of the stable halogens, imparts unique characteristics to the aromatic system. wikipedia.org

Electronic Effects: The electronic influence of a halogen substituent on an aromatic ring is twofold: the inductive effect and the resonance effect.

Inductive Effect (-I): Due to its electronegativity, iodine withdraws electron density from the aromatic ring through the sigma (σ) bond. This is a deactivating effect, making the aromatic ring less nucleophilic and thus less reactive towards electrophilic aromatic substitution compared to unsubstituted phenol (B47542) or phenolphthalein. saskoer.ca

Resonance Effect (+R): The lone pairs of electrons on the iodine atom can be delocalized into the aromatic π-system. This effect donates electron density to the ring, particularly at the ortho and para positions. saskoer.ca

A summary of the key electronic properties of Iodine is presented below.

| Property | Value/Description |

| Atomic Number | 53 scienceinfo.com |

| Electronic Configuration | [Kr] 4d¹⁰ 5s² 5p⁵ enthu.com |

| Valence Electrons | 7 enthu.com |

| Common Valencies | -1, +1, +3, +5, +7 enthu.com |

| Electronegativity (Pauling Scale) | 2.66 |

| Van der Waals Radius | 215 pm |

Research into Regiospecificity of Electrophilic and Nucleophilic Reactions

The reactivity and regiospecificity of this compound are governed by the interplay of its functional groups: the phenolic hydroxyls, the carboxyl group, the lactone ring, and the iodine substituents.

Electrophilic Reactions: Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of aromatic compounds. orgosolver.com The regioselectivity of EAS on the this compound molecule is directed by the existing substituents.

Hydroxyl (-OH) group: This is a powerful activating group and is ortho, para-directing due to its strong +R effect. saskoer.ca

Iodine (-I) atom: As a halogen, iodine is a deactivating group but is also ortho, para-directing. saskoer.ca

Alkyl/Carbonyl framework: The rest of the molecule attached to the phenolic rings acts as a deactivating, meta-directing group.

In this compound, the positions ortho to the hydroxyl groups are already occupied by iodine atoms. The position para to the hydroxyl group is part of the connection to the central carbon of the phthalein structure. The remaining unsubstituted position on each phenolic ring is meta to the hydroxyl group and ortho to an iodine atom. Given the strong activating and directing influence of the hydroxyl group, any further electrophilic substitution would be strongly disfavored due to the deactivating nature of the iodine atoms and the steric hindrance they impose. Research on such reactions is limited, as the molecule is already heavily substituted. For iodination specifically, the reaction typically requires an oxidizing agent to generate the electrophilic iodine species (I+), which can then attack the aromatic ring. wikipedia.org

Nucleophilic Reactions: Nucleophilic reactions on this compound can target several sites.

Reactions at the Carbonyl Carbon: The lactone ring contains a carbonyl group, which is an electrophilic center susceptible to nucleophilic attack. Strong nucleophiles can open the lactone ring through nucleophilic acyl substitution.

Reactions involving the Hydroxyl and Carboxyl Groups: The acidic protons of the phenolic hydroxyl and carboxylic acid groups can be abstracted by bases. The resulting phenoxide and carboxylate ions are strong nucleophiles themselves. The formation of the sodium salt, this compound-natrium, is a simple acid-base reaction. thieme-connect.de

The regioselectivity in nucleophilic substitution reactions can be influenced by factors such as the reaction mechanism (SN1 or SN2), the solvent, and the nature of the nucleophile. dalalinstitute.comsaskoer.calibretexts.org For instance, in an SN1 reaction, a carbocation intermediate is formed, while an SN2 reaction involves a backside attack. saskoer.ca The specific pathway for a given reaction on this compound would depend on the substrate's structure and the reaction conditions. dalalinstitute.comnumberanalytics.com

| Reaction Type | Key Influencing Factors on Regiospecificity | Predicted Outcome for this compound |

| Electrophilic Aromatic Substitution | Directing effects of -OH (o,p-directing, activating) and -I (o,p-directing, deactivating) groups. saskoer.ca | Substitution is unlikely due to steric hindrance and deactivation by iodine atoms. |

| Nucleophilic Acyl Substitution | Electrophilicity of the lactone carbonyl carbon. | Ring-opening of the lactone by strong nucleophiles. |

| Acid-Base Reaction | Acidity of phenolic -OH and carboxylic acid -COOH protons. | Formation of phenoxide and carboxylate salts with bases. |

Photophysical and Photochemical Pathways of this compound Degradation and Transformation

The interaction of this compound with light can induce a series of photophysical and photochemical processes, leading to its transformation or degradation. These pathways are critical for understanding the stability of the compound under various environmental conditions. While specific studies on this compound are not abundant, principles from related compounds can be applied. unive.itnih.gov

Photophysical Pathways: Upon absorption of a photon (typically in the UV-Vis range), an this compound molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). From this excited state, several non-reactive de-excitation pathways are possible:

Fluorescence: Radiative decay from S₁ back to S₀, emitting a photon of lower energy (longer wavelength).

Internal Conversion (IC): A non-radiative transition between states of the same multiplicity (e.g., S₁ to S₀). The excess energy is dissipated as heat.

Intersystem Crossing (ISC): A non-radiative transition between states of different multiplicities, typically from the lowest excited singlet state (S₁) to a lower-energy triplet state (T₁). nih.gov

Phosphorescence: Radiative decay from the triplet state (T₁) back to the ground state (S₀). This process is much slower than fluorescence.

Photochemical Pathways: The excited state molecule (either S₁ or T₁) is more reactive than the ground state molecule and can undergo chemical reactions, leading to degradation.

Photodissociation: The energy absorbed from light can be sufficient to break chemical bonds. The carbon-iodine bond is relatively weak and susceptible to homolytic cleavage, which would generate radical species. This is a potential primary step in the photodegradation of this compound.

Photooxidation: In the presence of oxygen, the excited triplet state (T₁) of this compound can transfer its energy to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). nih.gov Singlet oxygen can then oxidize the this compound molecule or other nearby substrates. Additionally, electron transfer from the excited this compound to oxygen can produce superoxide (B77818) radicals (O₂•−). nih.gov

Photoreduction: The excited state molecule can also accept an electron from a donor molecule, initiating a reduction pathway. nih.gov

Chemical Interactions of this compound with Other Molecules and Ions in Pure Chemical Systems

This compound possesses multiple functional groups that can engage in non-covalent and covalent interactions with other chemical species, including metal ions and organic molecules. slideshare.netnih.gov

Interactions with Metal Ions: The phenolic hydroxyl groups and the carboxyl group make this compound an effective chelating agent or ligand for metal ions.